molecular formula C29H35NO5 B1238809 (2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione

(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione

Cat. No.: B1238809
M. Wt: 477.6 g/mol
InChI Key: PLQKHNPZPRTISL-ITRAFUHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione is a natural product found in Streptomyces with data available.

Scientific Research Applications

Stereochemistry and NMR Data

The stereochemistry and complete NMR spectroscopic data of compounds related to (2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione have been a focus of research. In a study by Nisar et al. (2010), the stereochemistry and NMR data of closely related cyclopeptide alkaloids were described, providing valuable information for the structural analysis of similar compounds (Nisar et al., 2010).

Novel Heterocyclic Systems

Research has also explored the synthesis of novel heterocyclic systems related to this compound. Hatanaka et al. (1971) prepared a compound through Beckmann rearrangement followed by ring contraction, demonstrating a method for creating complex heterocyclic structures (Hatanaka et al., 1971).

Synthesis of Steroids

The synthesis of various steroids and related compounds has been an area of interest. Coombs and Danna (1976) discussed the chemical transformation of related compounds, highlighting the potential for creating steroid derivatives (Coombs & Danna, 1976).

Photochemically Induced Reactions

The study of photochemically induced reactions is another area where compounds similar to this compound have been used. Maruyama and Ogawa (1983) described how photoadducts of related compounds afforded cation radicals in acidic media, leading to ring enlargement (Maruyama & Ogawa, 1983).

Properties

Molecular Formula

C29H35NO5

Molecular Weight

477.6 g/mol

IUPAC Name

(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione

InChI

InChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33)/b8-4+,11-9+,16-10+,20-17-

InChI Key

PLQKHNPZPRTISL-ITRAFUHISA-N

Isomeric SMILES

C/C/1=C/C2CC(C(=C2C(=O)CC(CC/C=C/CC(NC(=O)/C=C\C=C1)C3=CC=CC=C3)O)O)OC

SMILES

CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC

Canonical SMILES

CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC

Synonyms

hitachimycin
stubomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione
Reactant of Route 2
(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione
Reactant of Route 3
(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione
Reactant of Route 4
(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione
Reactant of Route 5
(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione
Reactant of Route 6
(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione

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